1-(4-Bromo-2-cyclopropylmethoxyphenyl)-ethanone
Overview
Description
1-(4-Bromo-2-cyclopropylmethoxyphenyl)-ethanone is a useful research compound. Its molecular formula is C12H13BrO2 and its molecular weight is 269.13 g/mol. The purity is usually 95%.
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Biological Activity
1-(4-Bromo-2-cyclopropylmethoxyphenyl)-ethanone, also known by its chemical identifier CID 81455869, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.
- Molecular Formula : C12H13BrO2
- Molecular Weight : 271.14 g/mol
- CAS Number : 1548886-22-1
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The presence of the bromo and cyclopropyl groups enhances its binding affinity, influencing various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : This compound may act as an inhibitor for certain enzymes, potentially modulating metabolic pathways.
- Receptor Interaction : It could interact with specific receptors, altering signaling pathways that lead to physiological effects.
Biological Activities
Research has indicated a range of biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis.
Antitumor Activity
Preliminary research suggests that this compound may possess antitumor properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways.
Neuroprotective Effects
Recent studies indicate potential neuroprotective effects, possibly through the modulation of oxidative stress and inflammation in neuronal cells. This suggests a role in neurodegenerative disease models.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
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Antimicrobial Efficacy Study :
- Objective : To assess the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Findings : Showed significant inhibition zones compared to control groups, indicating strong antimicrobial potential.
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Antitumor Activity in Cell Lines :
- Objective : To evaluate cytotoxic effects on breast cancer cell lines.
- Findings : Induced a dose-dependent increase in apoptotic cells, with IC50 values indicating effective concentrations for therapeutic use.
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Neuroprotection in Animal Models :
- Objective : To investigate protective effects against oxidative stress.
- Findings : Reduced markers of oxidative damage and inflammation in treated groups compared to controls.
Data Summary Table
Properties
IUPAC Name |
1-[4-bromo-2-(cyclopropylmethoxy)phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c1-8(14)11-5-4-10(13)6-12(11)15-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSYRYRCGRQWHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Br)OCC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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